![molecular formula C12H8N4O6 B14292706 3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione CAS No. 112815-72-2](/img/structure/B14292706.png)
3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is a complex organic compound known for its unique chemical structure and properties This compound features a cyclohexa-3,5-diene-1,2-dione core with a 2-(2,4-dinitrophenyl)hydrazinyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexa-3,5-diene-1,2-dione with 2,4-dinitrophenylhydrazine. This reaction is usually carried out in a solvent such as methanol at room temperature. The reaction proceeds through a condensation mechanism, forming the desired product as a crystallizable solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce aminophenyl derivatives.
科学研究应用
3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-[2-(2,4-dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The dinitrophenyl group can also participate in redox reactions, affecting cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in similar applications, particularly in the detection of carbonyl compounds.
3-[2-(2,4-Dinitrophenyl)hydrazinyl]-2-benzofuran-1(3H)-one: Another derivative with similar reactivity and applications.
Uniqueness
3-[2-(2,4-Dinitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione is unique due to its cyclohexa-3,5-diene-1,2-dione core, which imparts distinct chemical properties and reactivity compared to other dinitrophenylhydrazine derivatives. This uniqueness makes it valuable in specific research and industrial applications.
属性
CAS 编号 |
112815-72-2 |
|---|---|
分子式 |
C12H8N4O6 |
分子量 |
304.21 g/mol |
IUPAC 名称 |
3-[(2,4-dinitrophenyl)diazenyl]benzene-1,2-diol |
InChI |
InChI=1S/C12H8N4O6/c17-11-3-1-2-9(12(11)18)14-13-8-5-4-7(15(19)20)6-10(8)16(21)22/h1-6,17-18H |
InChI 键 |
TYCTUAIGZAXRNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)O)O)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


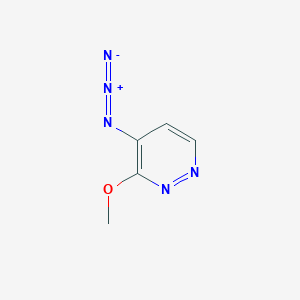
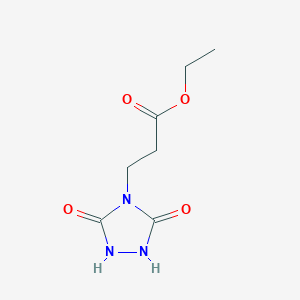
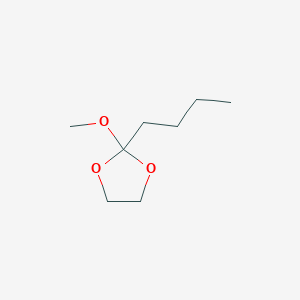
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
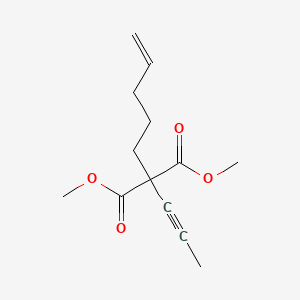
![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
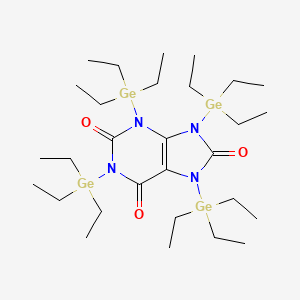
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
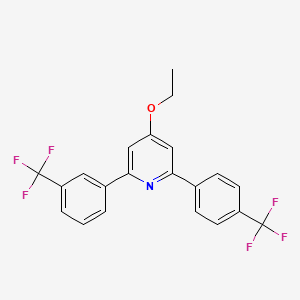


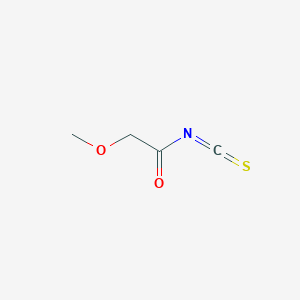
![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
